
2-Aminobenzothiazole-6-carboxylic acid
Overview
Description
2-Aminobenzothiazole-6-carboxylic acid (ABT6CA, CAS 93-85-6) is a benzo[d]thiazole derivative with a molecular formula of C₈H₆N₂O₂S and a molecular weight of 194.21 g/mol . It is characterized by a carboxylic acid group at position 6 and an amino group at position 2 of the benzothiazole ring. Key physical properties include a high melting point (>300°C) and low solubility in water, which is attributed to its strong intermolecular hydrogen bonding .
ABT6CA serves as a versatile building block in medicinal chemistry due to its ability to undergo functionalization at four positions:
- 2-Amino group: Amenable to acetylation, hydrazination, or substitution.
- 6-Carboxylic acid: Used for coupling reactions (e.g., amide formation).
- 4- or 5-Positions: Hydroxy or alkoxy substituents can be introduced .
Its derivatives exhibit diverse bioactivities, including antibacterial, antifungal, and kinase inhibition properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminobenzothiazole-6-carboxylic acid typically involves the cyclization of substituted anilines with thiocyanates in the presence of bromine and acetic acid. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the desired product . Another method involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization .
Industrial Production Methods
Industrial production methods often focus on optimizing yields and reducing costs. One such method involves the use of green chemistry principles, where reactions are carried out in water as a solvent and catalyzed by non-toxic catalysts. For example, a three-component reaction of 2-aminobenzothiazole with aromatic aldehydes and 1,3-diketones under microwave irradiation has been reported to be efficient and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-Aminobenzothiazole-6-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding amines or thiols.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, thiols, and various substituted benzothiazoles .
Scientific Research Applications
Antibacterial Activity
Recent studies have highlighted the potential of ABTCA and its derivatives as effective antibacterial agents. A notable research effort involved the synthesis of a series of 2-aminobenzothiazole-based DNA gyrase inhibitors. These compounds demonstrated promising activity against ESKAPE pathogens, which are notorious for their resistance to multiple drugs. Specifically, one derivative exhibited low nanomolar inhibition of DNA gyrase with an IC50 value of less than 10 nM and showed broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria .
Case Study: ESKAPE Pathogens
Compound | Target Pathogen | MIC (µg/mL) |
---|---|---|
Compound E | E. coli | 4–16 |
Compound E | Acinetobacter baumannii | <0.03 |
Compound E | Klebsiella pneumoniae | <0.03 |
These findings suggest that ABTCA derivatives could serve as a basis for developing new antibiotics, particularly in light of rising antibiotic resistance.
Synthetic Chemistry Applications
ABTCA serves as a versatile building block in synthetic organic chemistry. It has been utilized in the synthesis of various N-substituted derivatives that exhibit biological activity. For instance, researchers have successfully synthesized compounds by condensing ABTCA with chloroacetyl chloride, leading to the formation of derivatives that possess antimicrobial properties .
Synthesis Pathway Overview
- Starting Material : 2-Aminobenzothiazole-6-carboxylic acid.
- Reagents : Chloroacetyl chloride, hydrazine hydrate.
- Intermediate Products :
- 2-(2-chloroacetylamino)benzothiazole-6-carboxylic acid.
- 2-(2-hydrazinoacetylamino)benzothiazole-6-carboxylic acid.
- Final Products : Various arylidene hydrazones derived from ABTCA.
This versatility makes ABTCA a valuable compound for chemists looking to develop new pharmaceuticals or agrochemicals.
Bioprocessing and Cell Biology
In the realm of bioprocessing, ABTCA is utilized in cell culture applications and molecular testing. Its role in cell biology includes serving as a reagent for modifying cellular components or as part of assays that assess cellular responses to various stimuli .
Applications in Cell Culture
- Cell Analysis : Used in assays to study cellular behavior under different conditions.
- Gene Therapy : Potential applications in developing vectors for gene delivery systems.
Mechanism of Action
The mechanism of action of 2-Aminobenzothiazole-6-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or interfere with DNA replication in microbial cells, leading to antimicrobial effects. In cancer cells, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Differences
The biological and chemical profiles of ABT6CA derivatives are highly dependent on substituent positions and functional groups. Below is a comparative analysis with key analogs:
Yield Comparison :
Reaction Step | ABT6CA Yield | Analog Yield |
---|---|---|
Bromine-mediated cyclization | 68% | N/A |
Acetylation | N/A | 78% |
Hydrazone formation | N/A | 75–81% |
Biological Activity
2-Aminobenzothiazole-6-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological effects, particularly focusing on its antimicrobial, anticancer, and other pharmacological properties.
Chemical Structure and Properties
The chemical formula for this compound is . The compound features a benzothiazole ring, which contributes to its biological activity. The presence of both amino and carboxylic acid functional groups enhances its solubility and reactivity, making it a versatile scaffold for drug development.
Antimicrobial Activity
Research indicates that this compound and its derivatives exhibit notable antimicrobial properties. A study synthesized several derivatives and evaluated their antibacterial activity against various microorganisms:
Microorganism | Activity Level |
---|---|
Staphylococcus aureus | Good to moderate |
Bacillus subtilis | Good to moderate |
Pseudomonas aeruginosa | Moderate |
Escherichia coli | Moderate |
The synthesized compounds showed varying degrees of effectiveness, with some demonstrating significant antibacterial properties against Gram-positive and Gram-negative bacteria .
Anticancer Activity
The anticancer potential of this compound has been extensively studied. It has been shown to inhibit various tumor-related proteins, which are crucial in cancer progression. For instance, compounds derived from this scaffold have demonstrated potent inhibitory effects on kinases such as CSF1R, EGFR, and VEGFR-2:
Compound | Target Kinase | IC50 (nM) |
---|---|---|
2-Aminobenzothiazole Derivative 1 | CSF1R | 5.5 |
2-Aminobenzothiazole Derivative 2 | EGFR | 54.0 |
2-Aminobenzothiazole Derivative 3 | VEGFR-2 | 0.19 |
In vivo studies have shown that certain derivatives significantly reduce tumor growth in xenograft models, indicating their potential as therapeutic agents in cancer treatment .
Other Pharmacological Activities
Beyond antimicrobial and anticancer effects, this compound exhibits various other biological activities:
- Anti-inflammatory : Compounds derived from this scaffold have shown promise in reducing inflammation.
- Antiviral : Some studies suggest potential antiviral properties against specific viral infections.
- Antitubercular : Certain derivatives have been evaluated for their efficacy against Mycobacterium tuberculosis, showing encouraging results .
Case Studies
- Anticancer Efficacy : In a study involving PANC02 tumors, a derivative of this compound reduced tumor macrophages and CSF1R protein levels significantly. This compound was administered at a dose of 200 mg/kg, resulting in a 62% reduction in tumor growth compared to controls .
- Antimicrobial Screening : A series of synthesized compounds based on the core structure were tested against multiple bacterial strains. The results indicated that while some derivatives exhibited strong antibacterial activity, none showed antifungal efficacy against the tested species .
Q & A
Basic Research Questions
Q. What are the common synthesis routes for 2-Aminobenzothiazole-6-carboxylic acid, and how can reaction conditions be optimized?
The compound is typically synthesized via condensation of 2-aminobenzothiazole derivatives with chloroacetyl chloride under reflux conditions in chloroform, followed by amination with hydrazine hydrate. Key steps include maintaining anhydrous conditions and using KCO as a base to neutralize HCl byproducts. Yield optimization (e.g., 81% for intermediate 2-(2-chloroacetylamino)benzothiazole-6-carboxylic acid) requires precise stoichiometry and 12-hour reflux periods . Purity is confirmed via TLC, recrystallization (methanol), and spectroscopic methods (IR, H/C NMR) .
Q. What safety protocols are critical when handling this compound in the laboratory?
Personal protective equipment (PPE), including gloves, safety goggles, and lab coats, is mandatory. Use local exhaust ventilation to minimize dust inhalation. Avoid contact with oxidizing agents, as thermal decomposition releases toxic gases (e.g., NO, SO). In case of skin exposure, wash immediately with soap and water; for eye contact, flush with water for ≥15 minutes. Store in sealed containers away from light and moisture .
Q. How can the purity and structural integrity of this compound derivatives be validated?
Standard methods include:
- Melting point analysis : Compare observed values (e.g., 160–162°C for intermediates) with literature data .
- Spectroscopy : IR confirms functional groups (e.g., C=O at ~1700 cm), while H NMR identifies aromatic protons (δ 7–8 ppm) .
- Elemental analysis : Ensure C, H, N content aligns with theoretical values (±0.4% tolerance) .
Advanced Research Questions
Q. How can competing side reactions during the synthesis of this compound derivatives be mitigated?
Intermediate hydrolysis or undesired cyclization may occur if moisture is present. Strategies include:
- Using anhydrous solvents (e.g., dried chloroform).
- Controlling reaction temperature to avoid overactivation of reactive groups (e.g., chloroacetyl chloride).
- Employing scavengers like molecular sieves to trap water .
Q. What structural modifications enhance the antimicrobial activity of this compound derivatives?
Introducing electron-withdrawing groups (e.g., -Cl, -F) at the 6-position improves activity against Gram-positive bacteria. For example, hydrazone derivatives (e.g., 2-{2-[N'-(arylidene)hydrazino]acetylamino}benzothiazole-6-carboxylic acids) show inhibition zones >12 mm against S. aureus when substituted with nitro or trifluoromethyl groups .
Q. How do solvent polarity and pH influence the stability of this compound in aqueous systems?
The compound is sparingly soluble in water but stable in alcohols or ethers. Acidic conditions (pH <4) promote protonation of the amino group, reducing reactivity. In alkaline media (pH >9), the carboxylic acid group deprotonates, increasing solubility but risking decarboxylation over time .
Q. What analytical challenges arise when characterizing degradation products of this compound?
Degradation via thermal or photolytic pathways generates sulfur-containing byproducts (e.g., benzothiazole sulfoxides). LC-MS/MS with electrospray ionization (ESI+) is recommended to detect low-abundance species. Cross-validate with GC-MS for volatile fragments (e.g., CO, CO) .
Q. How can discrepancies in reported biological activity data for benzothiazole derivatives be resolved?
Variability in MIC (Minimum Inhibitory Concentration) values often stems from differences in assay conditions (e.g., inoculum size, media composition). Standardize protocols using CLSI guidelines and include positive controls (e.g., ciprofloxacin for bacteria) .
Q. Methodological Considerations
Q. What strategies improve the yield of this compound derivatives in multi-step syntheses?
- Stepwise quenching : Neutralize acidic byproducts (e.g., HCl) immediately to prevent side reactions.
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 hours to 2 hours) while maintaining yields >75% .
- Column chromatography : Use silica gel (60–120 mesh) with ethyl acetate/hexane gradients for purification .
Q. How can computational modeling guide the design of bioactive this compound analogs?
Molecular docking (e.g., AutoDock Vina) predicts binding affinity to target enzymes (e.g., bacterial dihydrofolate reductase). QSAR models prioritize substituents with favorable logP (1.5–2.5) and polar surface area (<90 Ų) for membrane permeability .
Q. Environmental and Regulatory Compliance
Q. What are the best practices for disposing of this compound waste?
Collect solid waste in sealed containers labeled for hazardous organosulfur compounds. Liquid waste containing the compound must be treated with activated carbon before disposal. Consult local regulations (e.g., EPA) for incineration protocols .
Properties
IUPAC Name |
2-amino-1,3-benzothiazole-6-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2S/c9-8-10-5-2-1-4(7(11)12)3-6(5)13-8/h1-3H,(H2,9,10)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEAKWWWXCZMODH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)SC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4059093 | |
Record name | 6-Benzothiazolecarboxylic acid, 2-amino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4059093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93-85-6 | |
Record name | 2-Amino-6-benzothiazolecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=93-85-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Benzothiazolecarboxylic acid, 2-amino- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093856 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 93-85-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39119 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-Benzothiazolecarboxylic acid, 2-amino- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 6-Benzothiazolecarboxylic acid, 2-amino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4059093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-aminobenzothiazole-6-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.077 | |
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Retrosynthesis Analysis
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